1-(4-ethylphenyl)-2-[(methylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
1-(4-ethylphenyl)-2-[(methylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a naturally occurring beta-carboline alkaloid that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound is commonly found in plants such as Peganum harmala and Erythrina mulungu. The compound has been studied extensively for its pharmacological effects, and its mechanism of action has been elucidated in various studies.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-2-[(methylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO enzymes, the compound can increase the levels of these neurotransmitters in the brain, leading to its pharmacological effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer and neuroprotective properties, this compound has been shown to have anti-inflammatory and antioxidant properties. The compound can reduce the levels of pro-inflammatory cytokines and increase the levels of antioxidant enzymes in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-ethylphenyl)-2-[(methylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments include its natural origin, well-established synthesis method, and well-studied pharmacological effects. However, the limitations of using this compound in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential toxicity at high concentrations.
Future Directions
For research on 1-(4-ethylphenyl)-2-[(methylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline include the development of new synthesis methods to improve its solubility and bioavailability, the exploration of its potential therapeutic applications in other diseases, and the investigation of its potential side effects and toxicity. Additionally, the compound can be used as a lead compound for the development of new drugs with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(4-ethylphenyl)-2-[(methylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of 4-ethylphenylacetaldehyde and N-methyl-2-thioacetamide in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to obtain the final compound.
Scientific Research Applications
1-(4-ethylphenyl)-2-[(methylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of tumor cells. Additionally, the compound has been shown to have neuroprotective effects and can prevent the formation of amyloid plaques in Alzheimer's disease.
properties
IUPAC Name |
1-[1-(4-ethylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-methylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-3-15-8-10-16(11-9-15)22-21-18(12-13-24(22)20(25)14-26-2)17-6-4-5-7-19(17)23-21/h4-11,22-23H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNBHXOBNREWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CCN2C(=O)CSC)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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